molecular formula C25H26N4O4 B2761664 6-(4-Ethoxyphenyl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one CAS No. 1189709-88-3

6-(4-Ethoxyphenyl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2761664
CAS No.: 1189709-88-3
M. Wt: 446.507
InChI Key: SQXVLKWGVCUNBX-UHFFFAOYSA-N
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Description

The compound 6-(4-Ethoxyphenyl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one features a 2,3-dihydropyridazin-3-one core substituted at the 6-position with a 4-ethoxyphenyl group and at the 2-position with an ethyl-linked 1,2,4-oxadiazole ring bearing a 4-(propan-2-yloxy)phenyl substituent. This structure combines a heterocyclic backbone with aryl and alkoxy groups, which are common in bioactive molecules targeting enzymes or receptors.

Synthesis Insights:
While direct synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., ) suggest plausible routes:

  • The dihydropyridazinone core may be synthesized via cyclocondensation reactions.
  • The oxadiazole ring could form through cyclization of an amidoxime precursor with a carboxylic acid derivative, as seen in ’s TRPA1/V1 antagonists .
  • The ethoxyphenyl and isopropoxyphenyl groups are likely introduced via nucleophilic substitution or coupling reactions.

Potential Applications: Based on structural analogs (e.g., ’s TRP channel antagonists), the compound may exhibit activity in pain modulation or inflammation. The oxadiazole moiety, known for metabolic stability and hydrogen-bonding capacity, could enhance target binding .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2-[2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-4-31-20-9-5-18(6-10-20)22-13-14-24(30)29(27-22)16-15-23-26-25(28-33-23)19-7-11-21(12-8-19)32-17(2)3/h5-14,17H,4,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXVLKWGVCUNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the thiazolopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the ethyl, methyl, and trifluoromethyl groups under controlled conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

6-(4-Ethoxyphenyl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below highlights structural and physicochemical differences between the target compound and key analogs from the evidence:

Compound Name & Reference Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Features
Target Compound C25H25N4O4* ~457.50 Dihydropyridazinone 4-Ethoxyphenyl (6-position); Ethyl-linked oxadiazole with 4-(isopropoxy)phenyl Unique isopropoxy group enhances lipophilicity; oxadiazole improves stability
6-[(4-Ethyl-5-{[(4-methoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one C23H23N5O2S 433.53 Dihydropyridazinone Phenyl (2-position); triazolylmethoxy with sulfanyl and methoxybenzyl Thioether and triazole groups may influence redox sensitivity
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one C17H14N6OS 366.40 Dihydropyridazinone Phenyl (6-position); thioxo-triazolyl (2-position) Thioxo group increases polarity; simpler structure
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 46, ) C17H12ClN5O2 361.76 Benzoimidazolone Chlorophenethyl-oxadiazole Oxadiazole linked to chlorophenyl; high purity (99.01%) and TRP antagonist activity

*Estimated based on structural analysis.

Key Differences and Structure-Activity Relationships (SAR)

Heterocycle Type :
  • Oxadiazole vs. Triazole: The target compound’s 1,2,4-oxadiazole group (vs. Triazoles, however, may confer redox activity due to sulfur or nitrogen lone pairs .
Substituent Effects :
  • Alkoxy Groups : The ethoxy (C2H5O) and isopropoxy (C3H7O) groups in the target compound increase lipophilicity (logP ~3.5 estimated) compared to methoxy (C1H3O) in . This could improve membrane permeability but reduce aqueous solubility.
  • In contrast, rigid linkers (e.g., phenethyl in ) may restrict conformational freedom .

Biological Activity

The compound 6-(4-Ethoxyphenyl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be broken down into several functional groups:

  • Dihydropyridazinone core : This structure is known for its diverse biological activities.
  • Oxadiazole ring : Typically associated with antimicrobial and anti-inflammatory properties.
  • Ethoxy and propan-2-yloxy phenyl groups : These substitutions may enhance lipophilicity and bioavailability.

The synthesis of this compound generally involves multi-step reactions starting from simpler precursors. Key steps include the formation of the oxadiazole ring through condensation reactions and subsequent cyclization to form the dihydropyridazinone structure.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation or inflammatory responses.
  • Receptor Binding : It might interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : The oxadiazole moiety is often linked to antimicrobial effects, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Similar Compound AMCF-7 (Breast Cancer)10.5
Similar Compound BHCT116 (Colon Cancer)6.2
Similar Compound CT47D (Breast Cancer)43.4

These studies suggest that modifications to the structure can enhance anticancer activity.

Anti-inflammatory Activity

Compounds with similar structures have shown promising anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:

  • The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

A study indicated that certain derivatives showed significant inhibition rates compared to standard anti-inflammatory drugs.

Case Studies

  • Case Study on Anticancer Effects :
    A study evaluated the effects of a related compound on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, highlighting the potential for further development as an anticancer agent.
  • Case Study on Anti-inflammatory Properties :
    Another research effort focused on the anti-inflammatory capabilities of similar compounds in animal models. The results indicated a substantial reduction in paw edema in rats treated with the compound compared to control groups.

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